molecular formula C10H16O3 B1326453 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid CAS No. 91057-32-8

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid

Cat. No.: B1326453
CAS No.: 91057-32-8
M. Wt: 184.23 g/mol
InChI Key: SGFBPPHVKLFHLR-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid: is a carboxylic acid with the molecular formula C10H16O3 and a molecular weight of 184.235 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with three methyl groups and a keto group at the 5-position, along with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with (3,5,5-trimethyl-2-cyclohexen-1-one).

    Oxidation: Isophorone undergoes oxidation to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar oxidation processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products

    Oxidation: More oxidized carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid involves its interaction with various molecular targets:

    Enzymes: It can act as a substrate or inhibitor for enzymes that catalyze reactions involving carboxylic acids.

    Pathways: Participates in metabolic pathways where it can be converted to other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the keto and methyl substitutions, making it less sterically hindered.

    3,5,5-Trimethylcyclohexanone: Similar structure but lacks the carboxylic acid group.

    Isophorone: Precursor in the synthesis of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid, lacks the carboxylic acid group.

Uniqueness

This compound is unique due to its combination of a keto group, three methyl groups, and a carboxylic acid group on a cyclohexane ring

Properties

IUPAC Name

1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(2)4-7(11)5-10(3,6-9)8(12)13/h4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFBPPHVKLFHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(C1)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648230
Record name 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91057-32-8
Record name 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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